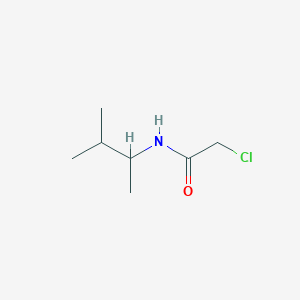

2-chloro-N-(3-methylbutan-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(2)6(3)9-7(10)4-8/h5-6H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRHQNSPKWWXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N 3 Methylbutan 2 Yl Acetamide

Classical Approaches to Chloroacetamide Synthesis and Their Applicability to 2-chloro-N-(3-methylbutan-2-yl)acetamide

The traditional synthesis of N-substituted chloroacetamides typically involves the acylation of a primary or secondary amine with a chloroacetylating agent. This method is widely applicable and has been adapted for the synthesis of a variety of chloroacetamide derivatives. ijpsr.inforesearchgate.net

The most common and direct method for the synthesis of this compound is the acylation of 3-methylbutan-2-amine with a suitable chloroacetylating agent, most commonly chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) or an excess of the starting amine itself. researchgate.netresearchgate.net The choice of solvent is also crucial, with aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene (B28343) being frequently employed. researchgate.netresearchgate.nettaylorandfrancis.com

Table 1: Typical Reaction Conditions for the Acylation of Amines with Chloroacetyl Chloride

| Parameter | Conditions | Source(s) |

|---|---|---|

| Chloroacetylating Agent | Chloroacetyl chloride | ijpsr.inforesearchgate.net |

| Amine | 3-methylbutan-2-amine | N/A |

| Base | Triethylamine, Potassium Carbonate, DBU | researchgate.netresearchgate.netsphinxsai.com |

| Solvent | Dichloromethane, THF, Toluene, Benzene | researchgate.netresearchgate.nettaylorandfrancis.com |

| Temperature | 0 °C to reflux | taylorandfrancis.comsphinxsai.comneliti.com |

| Reaction Time | 3 to 6 hours | researchgate.netsphinxsai.com |

This table presents a generalized summary of conditions reported for the synthesis of various N-substituted chloroacetamides and can be adapted for the synthesis of this compound.

To maximize the yield and purity of this compound, optimization of reaction parameters is essential. Key factors to consider include the stoichiometry of reactants, reaction temperature, choice of solvent and base, and reaction time.

The stoichiometry of the amine and chloroacetylating agent is typically a 1:1 molar ratio. However, using a slight excess of the amine can sometimes serve as both a reactant and a base. researchgate.net The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective in promoting the amidation of chloroacetyl chloride at room temperature, leading to high yields in shorter reaction times. researchgate.netsphinxsai.com

Temperature control is also critical. The addition of chloroacetyl chloride is often performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side product formation. sphinxsai.comneliti.com Subsequently, the reaction mixture may be allowed to warm to room temperature or heated to reflux to ensure complete conversion. taylorandfrancis.comsphinxsai.com The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. ijpsr.infotaylorandfrancis.com

Table 2: Illustrative Optimization of Reaction Conditions

| Variable | Condition A | Condition B | Effect on Yield/Selectivity | Source(s) |

|---|---|---|---|---|

| Base | Triethylamine | DBU | DBU can lead to higher yields and shorter reaction times. | researchgate.netsphinxsai.com |

| Temperature | Room Temperature | Reflux | Refluxing may increase reaction rate but can also lead to side products. | taylorandfrancis.comscielo.br |

| Solvent | Dichloromethane | THF | THF in combination with DBU has been shown to be a highly effective system. | researchgate.netsphinxsai.com |

| Reaction Time | 20 hours | 4 hours | Shorter reaction times can prevent the formation of degradation products. | scielo.br |

This table illustrates general principles of reaction optimization for amide synthesis.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The core of stereoselective synthesis for the target compound lies in controlling the chirality of the 3-methylbutan-2-yl fragment, as the chloroacetamide portion is achiral. The primary precursor for introducing this chirality is 3-methylbutan-2-amine. By utilizing enantiomerically pure or enriched forms of this amine, one can directly synthesize the corresponding enantiopure this compound via acylation. The main strategies to achieve this are categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For the synthesis of (S)-2-chloro-N-(3-methylbutan-2-yl)acetamide, the amino acid L-valine serves as an ideal chiral precursor due to its structural similarity and correct stereochemistry.

The synthetic route from L-valine involves a series of well-established transformations. The first crucial step is the reduction of the carboxylic acid moiety without affecting the amine group or the stereocenter. This is typically achieved by protecting the amine group (e.g., as a carbamate) followed by reduction of the resulting ester or by direct reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting chiral amino alcohol, (S)-2-amino-3-methylbutan-1-ol, can then be converted into the target amine. A common method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate) followed by reductive removal. An alternative is the deamination of the corresponding amino acid, which can be achieved via diazotization followed by reduction, though this can risk racemization if not performed under carefully controlled conditions.

Once the enantiopure (S)-3-methylbutan-2-amine is obtained, the final step is a straightforward acylation reaction with chloroacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction proceeds without disturbing the existing chiral center, yielding the desired enantiomerically pure (S)-2-chloro-N-(3-methylbutan-2-yl)acetamide.

Table 1: Proposed Chiral Pool Synthesis Route from L-Valine

| Step | Reaction | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Carboxylic Acid Reduction | 1. SOCl2, MeOH2. LiAlH4, THF | (S)-2-Amino-3-methylbutan-1-ol | Convert carboxylic acid to alcohol |

| 2 | Hydroxyl Group Activation | TsCl, Pyridine | (S)-2-Amino-3-methylbutan-1-yl tosylate | Create a good leaving group |

| 3 | Reductive Deoxygenation | LiAlH4 or H2/Pd-C | (S)-3-Methylbutan-2-amine | Remove hydroxyl group to form amine |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from prochiral precursors. To produce either the (R)- or (S)-enantiomer of 3-methylbutan-2-amine, the prochiral ketone 3-methyl-2-butanone (B44728) can be used as the starting material. The key transformation is the catalytic asymmetric reductive amination.

This process typically involves two main strategies:

Two-step Imine Formation and Hydrogenation: The ketone is first condensed with ammonia (B1221849) or an ammonia source to form the corresponding imine. This prochiral imine is then subjected to asymmetric hydrogenation using a transition metal catalyst complexed with a chiral ligand. Iridium and Ruthenium-based catalysts, featuring chiral phosphine (B1218219) ligands such as BINAP or Josiphos, have proven highly effective for this type of transformation. nih.gov The chiral catalyst creates a chiral environment, forcing the hydrogen to add to one face of the C=N double bond preferentially, leading to a high enantiomeric excess (e.e.) of one amine enantiomer.

Direct Reductive Amination: In a one-pot reaction, the ketone, an amine source (like ammonium (B1175870) formate), and the chiral catalyst are combined. The imine is formed in situ and immediately reduced.

The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity. Once the enantiomerically enriched 3-methylbutan-2-amine is synthesized, it is acylated with chloroacetyl chloride as described previously to furnish the final product with high enantiopurity.

Table 2: Representative Asymmetric Catalysis for sec-Alkylamine Synthesis

| Catalyst/Ligand System | Substrate Type | H2 Pressure (bar) | Enantiomeric Excess (e.e.) | Reference Concept |

|---|---|---|---|---|

| [Ir(COD)Cl]2 / (S,S)-f-Binaphane | N-alkyl imines | 50-100 | >90% | Asymmetric Hydrogenation acs.org |

| Ru(OAc)2[(R)-BINAP] | Prochiral Ketone + NH4OAc | 80 | ~95% | Reductive Amination |

Diastereomers are stereoisomers that are not mirror images of each other. To synthesize diastereomers of this compound, a second chiral center must be introduced into the molecule. This can be achieved by modifying the chloroacetyl moiety. For instance, using a chiral acylating agent like (R)- or (S)-2-chloropropionyl chloride would introduce a second stereocenter at the alpha-position of the carbonyl group.

The strategy involves reacting an enantiomerically pure amine, for example, (S)-3-methylbutan-2-amine, with a racemic mixture of the chiral acylating agent (e.g., racemic 2-chloropropionyl chloride). This reaction will produce a mixture of two diastereomers: (S,S)-2-chloro-N-(3-methylbutan-2-yl)propanamide and (S,R)-2-chloro-N-(3-methylbutan-2-yl)propanamide.

These diastereomers have different physical properties (e.g., melting points, boiling points, and solubility) and can therefore be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., column chromatography or HPLC). This method provides a reliable pathway to isolating diastereomerically pure compounds.

Table 3: Diastereomer Formation from Enantiopure Amine and Racemic Acylating Agent

| Chiral Amine Enantiomer | Racemic Acylating Agent | Resulting Products (Diastereomeric Mixture) | Separation Method |

|---|---|---|---|

| (S)-3-Methylbutan-2-amine | (R/S)-2-chloropropionyl chloride | (S,S)-Product and (S,R)-Product | Column Chromatography |

Another diastereoselective approach involves the use of a chiral auxiliary. wikipedia.orgnih.gov A chiral auxiliary can be temporarily attached to the achiral chloroacetic acid. The resulting chiral chloroacetylating agent can then be reacted with racemic 3-methylbutan-2-amine. The chiral auxiliary would direct the acylation to favor one enantiomer of the amine over the other in a kinetic resolution process, or it could be used to separate the resulting diastereomeric amides. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N 3 Methylbutan 2 Yl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a hallmark of α-haloacetamides and is the basis for many of their synthetic applications. The general reaction involves the displacement of the chloride ion by a nucleophile.

Mechanistic Investigations of SN1 vs. SN2 Pathways

While specific mechanistic studies for 2-chloro-N-(3-methylbutan-2-yl)acetamide are not extensively documented in publicly available literature, the preferred reaction pathway between a unimolecular (SN1) and a bimolecular (SN2) nucleophilic substitution can be inferred from the structure of the molecule and general principles of organic chemistry.

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted mechanism is sensitive to steric hindrance. libretexts.org In the case of this compound, the primary carbon of the chloromethyl group is relatively unhindered at the immediate site of reaction. However, the bulky N-(3-methylbutan-2-yl) group in proximity could exert some steric influence, potentially slowing the reaction rate compared to less hindered N-substituted chloroacetamides. Nevertheless, for primary halides, the SN2 mechanism is generally favored over the SN1 pathway. masterorganicchemistry.com

The SN1 pathway proceeds through a carbocation intermediate. A primary carbocation, which would be formed from the cleavage of the C-Cl bond in this compound, is highly unstable and energetically unfavorable. pharmaguideline.com Therefore, an SN1 mechanism is considered highly unlikely for this compound under typical nucleophilic substitution conditions.

General studies on chloroacetamide herbicides have shown that their reactions with various nucleophiles, such as those found in environmental systems, often proceed via an SN2 mechanism. acs.orgresearchgate.netnih.gov For instance, the base-catalyzed hydrolysis of several chloroacetamides is reported to occur through an intermolecular SN2 reaction. acs.orgresearchgate.netnih.gov

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Likely Predominant Pathway |

| Substrate Structure | Primary halide, would form a highly unstable primary carbocation. | Primary halide, sterically accessible for backside attack. | SN2 |

| Steric Hindrance | Not the primary determining factor. | The bulky N-(3-methylbutan-2-yl) group may slightly decrease the reaction rate but is unlikely to prevent the reaction. | SN2 |

| Nucleophile Strength | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Dependent on reaction conditions, but the substrate structure strongly favors SN2 . |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Dependent on reaction conditions. |

Substrate Scope and Ligand Effects on Reactivity

The reactivity of the chloromethyl group allows for the introduction of a wide variety of substituents. The scope of nucleophiles that can displace the chloride is broad and includes oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.netresearchgate.net

Oxygen Nucleophiles: Alcohols and phenols can react to form the corresponding ethers. Hydroxide (B78521) ions lead to the formation of the hydroxyacetamide derivative.

Nitrogen Nucleophiles: Ammonia (B1221849), primary, and secondary amines can be used to synthesize glycine (B1666218) amide derivatives.

Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles, leading to the formation of thioethers.

Reactions Involving the Amide Linkage

The amide bond in this compound is generally stable but can undergo cleavage under certain conditions, most notably hydrolysis.

Hydrolysis Mechanisms Under Acidic and Basic Conditions

The hydrolysis of the amide bond results in the formation of 2-chloroacetic acid and 3-methylbutan-2-amine. The mechanism of this process is dependent on the pH of the solution.

Under acidic conditions , the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the amine leads to the formation of the carboxylic acid.

In basic conditions , the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a strong base and will subsequently be protonated by the solvent or the newly formed carboxylic acid. Generally, the hydrolysis of amides under basic conditions is a challenging reaction requiring forcing conditions due to the poor leaving group ability of the amide anion.

Studies on a range of chloroacetamide herbicides have shown that under strongly basic conditions, nucleophilic substitution at the chloromethyl group to form the hydroxyacetamide is often the predominant reaction, though in some cases, amide cleavage does occur. acs.orgresearchgate.netnih.gov Under acidic conditions, cleavage of the amide bond is more commonly observed. acs.orgresearchgate.netnih.gov The steric bulk of the N-(3-methylbutan-2-yl) group may influence the rate of hydrolysis by hindering the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

Transamidation Reactions and Derivative Formation

Transamidation, the exchange of the amine portion of an amide with another amine, is a generally difficult transformation due to the stability of the amide bond. nih.gov For secondary amides like this compound, this reaction typically requires activation of the amide bond, for example, through N-functionalization, followed by a metal-catalyzed carbon-nitrogen bond cleavage and formation. nih.govsemanticscholar.org While specific examples involving this compound are not documented, general methodologies for the transamidation of secondary amides could potentially be applied to synthesize a variety of other N-substituted 2-chloroacetamides.

Radical Reactions of this compound

Information regarding radical reactions specifically involving this compound is scarce in the reviewed literature. However, some chloroacetamide herbicides have been shown to induce the generation of reactive oxygen species (ROS) in biological systems, which can lead to subsequent radical-mediated damage to cellular components. nih.gov It is plausible that under specific conditions, such as exposure to high-energy radiation or in the presence of radical initiators, the C-Cl bond could undergo homolytic cleavage to form a carbon-centered radical. This radical could then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems. However, without specific experimental data, this remains a theoretical possibility.

Initiation and Propagation Pathways

In the context of radical reactions, the initiation step typically involves the homolytic cleavage of the weakest bond in the molecule to form free radicals. For this compound, the carbon-chlorine (C-Cl) bond is a likely candidate for homolytic cleavage, especially under the influence of heat or ultraviolet (UV) light. chemistrysteps.compressbooks.pub

Initiation: The reaction is initiated by the input of energy (e.g., heat or light), causing the C-Cl bond to break homolytically, generating a chloroacetamidyl radical and a chlorine radical. chemistrysteps.com

CH3-CH(CH3)-CH(NH-C(=O)-CH2Cl)-CH3 + Energy -> CH3-CH(CH3)-CH(NH-C(=O)-CH2•)-CH3 + •Cl

Propagation: Once initiated, the reaction proceeds through a series of self-sustaining propagation steps. The generated radicals can react with other molecules to form new radicals, thus continuing the chain reaction.

A possible propagation pathway involves the abstraction of a hydrogen atom from a suitable donor molecule (R-H) by the chlorine radical:

•Cl + R-H -> HCl + R•

The newly formed radical (R•) can then react with another molecule of this compound. Alternatively, the chloroacetamidyl radical can participate in propagation steps, such as addition to an unsaturated bond or abstraction of a hydrogen atom from another molecule.

Formation of Radical Intermediates and Products

The primary radical intermediates formed from this compound are the chloroacetamidyl radical and the chlorine radical, as shown in the initiation step. The stability of these radicals and their subsequent reactions determine the final products.

The chloroacetamidyl radical can undergo various transformations. For instance, it could dimerize, abstract a hydrogen atom to form N-(3-methylbutan-2-yl)acetamide, or react with other radical species present in the reaction mixture.

Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. Possible termination steps include:

•Cl + •Cl -> Cl2

CH3-CH(CH3)-CH(NH-C(=O)-CH2•)-CH3 + •Cl -> CH3-CH(CH3)-CH(NH-C(=O)-CH2Cl)-CH3

2 CH3-CH(CH3)-CH(NH-C(=O)-CH2•)-CH3 -> Dimerized product

The specific products formed will depend on the reaction conditions, including the presence of other reagents and the relative concentrations of the radical intermediates.

Photochemical Transformations of this compound

The photochemical behavior of this compound is of interest, particularly concerning its potential for light-induced degradation. While specific studies on this compound are scarce, the photochemical transformations of structurally related chloroacetamide herbicides can provide insights into its likely degradation pathways. dtu.dkresearchgate.net

Light-Induced Degradation Pathways

Exposure to UV radiation can induce the degradation of this compound. The primary photochemical process is expected to be the homolytic cleavage of the C-Cl bond, which is generally the most photo-labile bond in such molecules. dtu.dkresearchgate.net This initial step leads to the formation of a carbon-centered radical and a chlorine radical.

Following the initial C-Cl bond cleavage, several degradation pathways are possible, including:

Dechlorination: The resulting radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of N-(3-methylbutan-2-yl)acetamide.

Hydroxylation: In the presence of water and oxygen, hydroxyl radicals can be formed, which can then attack the organic molecule, leading to the formation of hydroxylated products. dtu.dknih.gov

Cyclization: Intramolecular cyclization of the radical intermediate may occur, leading to the formation of cyclic products. dtu.dk

The table below summarizes the potential light-induced degradation pathways based on studies of analogous chloroacetamide compounds.

| Degradation Pathway | Description of Transformation | Potential Products |

| Dechlorination | Replacement of the chlorine atom with a hydrogen atom. | N-(3-methylbutan-2-yl)acetamide |

| Hydroxylation | Introduction of one or more hydroxyl (-OH) groups onto the molecule. | Hydroxylated derivatives of this compound |

| Cyclization | Formation of a ring structure through intramolecular radical reactions. | Cyclic amides or lactams |

This table is illustrative and based on the reactivity of similar compounds. Specific products for this compound would require experimental characterization.

Excited State Chemistry and Photoproduct Characterization

Upon absorption of UV light, a molecule of this compound is promoted to an electronically excited state. The chemistry that follows depends on the nature of this excited state (e.g., singlet or triplet) and its lifetime. For many organic molecules, the excited state can decay through various photophysical processes (e.g., fluorescence, phosphorescence) or through photochemical reactions, such as bond cleavage.

The primary photochemical event is likely the dissociation of the C-Cl bond from the excited state. The resulting radical fragments can then engage in the degradation pathways mentioned previously.

The characterization of photoproducts is crucial for understanding the complete photochemical transformation. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the various degradation products formed. dtu.dknih.gov However, without specific experimental studies on this compound, the exact structures of its photoproducts remain speculative. Based on studies of related chloroacetamide herbicides, a complex mixture of dechlorinated, hydroxylated, and cyclized products can be anticipated. dtu.dkresearchgate.net

Derivatization and Structural Modification Studies of 2 Chloro N 3 Methylbutan 2 Yl Acetamide

Synthesis of Novel N-substituted Acetamide (B32628) Analogs from 2-chloro-N-(3-methylbutan-2-yl)acetamide

Detailed studies specifically outlining the synthesis of novel N-substituted acetamide analogs directly from this compound are not extensively reported in the current body of scientific literature. General synthetic routes for analogous N-alkyl acetamides typically involve the reaction of an amine with chloroacetyl chloride. In a hypothetical scenario for creating analogs of this compound, one could envision the substitution of the chlorine atom with various nucleophiles to introduce new functional groups. However, without specific examples from dedicated research on this compound, any discussion remains speculative.

Regioselective Functionalization at the Alkyl and Amide Positions

Scientific literature does not currently provide specific examples of regioselective functionalization at the alkyl and amide positions of this compound. While the principles of organic synthesis would suggest possibilities for such transformations, for instance, through directed metalation or radical-based reactions, the absence of published research on this specific substrate means that no established protocols or observed regioselectivities can be reported.

Exploration of Heterocyclic Derivatives Incorporating the this compound Scaffold

There is a lack of published research detailing the synthesis of heterocyclic derivatives that incorporate the this compound scaffold. Generally, 2-chloroacetamides can be valuable precursors in the synthesis of various heterocycles, such as thiazoles, imidazoles, and lactams, through reactions with appropriate bifunctional nucleophiles. Nevertheless, the application of these synthetic strategies to this compound has not been specifically documented.

Structure-Reactivity Relationship (SRR) Studies of this compound and its Derivatives in Synthetic Pathways

A comprehensive analysis of the structure-reactivity relationships (SRR) for this compound and its derivatives is not available in the current scientific literature. Such studies would require the synthesis of a library of derivatives and the systematic evaluation of their reactivity in various chemical transformations. The steric hindrance provided by the 3-methylbutan-2-yl group is expected to play a significant role in the reactivity of the adjacent amide and the chloroacetyl group, but quantitative data from dedicated SRR studies on this compound are absent.

Advanced Analytical Method Development for Research on 2 Chloro N 3 Methylbutan 2 Yl Acetamide

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of 2-chloro-N-(3-methylbutan-2-yl)acetamide, particularly for resolving its enantiomers and assessing its purity in various research samples.

Due to the presence of a chiral center at the 2-position of the 3-methylbutan-2-yl group, this compound exists as a pair of enantiomers, (R)- and (S)-2-chloro-N-(3-methylbutan-2-yl)acetamide. Distinguishing and quantifying these enantiomers is critical in stereoselective synthesis and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including amides. yakhak.org For N-acyl amino acid derivatives, which are structurally related to the target compound, these phases provide excellent enantioselectivity. phenomenex.comnih.gov

A typical HPLC method for determining the enantiomeric excess (e.e.) would involve a normal-phase or reversed-phase separation. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase, is optimized to achieve baseline resolution. yakhak.org Detection is commonly performed using a UV detector, as the amide bond exhibits characteristic absorbance.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |

This table presents a hypothetical but representative set of conditions based on methods for similar chiral amides.

Detecting and quantifying trace levels of this compound in complex research samples, such as reaction mixtures or environmental matrices, requires highly sensitive and selective techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Samples are typically prepared using liquid-liquid extraction (LLE) with a suitable organic solvent. The use of a programmable temperature vaporizer (PTV) injector can be beneficial to minimize thermal degradation of potentially labile chloroacetamides. nih.gov Mass spectrometric detection, operating in selected ion monitoring (SIM) mode, provides high selectivity and allows for quantification at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or more polar analytes and complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. criver.com Reversed-phase chromatography is commonly employed, though for more polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an alternative. nih.govrsc.org Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with APCI sometimes showing higher sensitivity for haloacetamides. drugtargetreview.comnih.gov The triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Table 2: Comparison of GC-MS and LC-MS/MS for Trace Analysis

| Parameter | GC-MS | LC-MS/MS |

| Typical Sample Prep | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) or Dilute-and-Shoot |

| Separation Column | Capillary (e.g., DB-5ms) | Reversed-Phase (e.g., C18) |

| Ionization Source | Electron Ionization (EI) | Electrospray (ESI) or APCI |

| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Typical LOD | 0.1 - 10 µg/L nih.gov | 0.01 - 0.1 µg/L nih.gov |

Limit of Detection (LOD) values are estimates based on published methods for similar haloacetamides.

Hyphenated Techniques for Complex Mixture Analysis in Synthetic Research

The synthesis of specialty chemicals such as this compound often results in complex mixtures containing the desired product, unreacted starting materials, reagents, and various byproducts. A thorough analysis of these mixtures is crucial for reaction optimization, yield determination, and quality control. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose, providing both separation and structural identification of the components in a single analysis. ijfmr.comajrconline.org

GCxGC-MS for Comprehensive Characterization of Reaction Products and Byproducts

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is an advanced analytical technique that offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. gcms.cz This makes it exceptionally well-suited for the detailed characterization of complex volatile and semi-volatile reaction mixtures, such as those encountered in the synthesis of this compound.

In the synthesis of this compound, which typically involves the reaction of 3-methylbutan-2-amine with chloroacetyl chloride, a variety of byproducts can be formed. These may include products of side reactions, such as the formation of di- and tri-substituted amines, or impurities present in the starting materials. The superior peak capacity and increased sensitivity of GCxGC-MS allow for the separation and identification of these closely related compounds, which may co-elute in a standard GC analysis. hpst.cz

The GCxGC-MS system utilizes two columns with different stationary phases (a non-polar column followed by a polar column, for instance) connected by a modulator. The modulator traps small fractions of the eluent from the first column and then rapidly re-injects them into the second column. This results in a two-dimensional chromatogram with significantly higher resolution. The coupling with a time-of-flight mass spectrometer (TOF-MS) is particularly advantageous due to its high acquisition speed, which is necessary to capture the narrow peaks produced in the second dimension.

A hypothetical GCxGC-MS analysis of a crude reaction mixture for the synthesis of this compound could yield the data presented in the following interactive table. The table illustrates the separation of the main product from potential impurities and byproducts based on their retention times in the two chromatographic dimensions.

Interactive Data Table: Hypothetical GCxGC-MS Analysis of this compound Synthesis Mixture

| Compound Name | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) | Putative Identification (based on MS fragmentation) |

| 3-methylbutan-2-amine | 5.2 | 1.8 | Unreacted starting material |

| Chloroacetyl chloride | 4.8 | 1.5 | Unreacted acylating agent |

| This compound | 15.8 | 3.5 | Main Product |

| N,N-bis(chloroacetyl)-3-methylbutan-2-amine | 22.5 | 4.8 | Di-acylated byproduct |

| 2-hydroxy-N-(3-methylbutan-2-yl)acetamide | 16.2 | 4.1 | Hydrolysis byproduct |

| Dimer of 3-methylbutan-2-amine | 12.1 | 2.9 | Impurity from starting material |

This level of detailed analysis is invaluable for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

LC-NMR for In Situ Monitoring of Reactions

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. ijfmr.comresearchgate.net One of its most significant applications in synthetic research is for the in situ monitoring of chemical reactions, providing real-time information on the consumption of reactants, the formation of intermediates, and the appearance of products. acs.org

For the synthesis of this compound, in situ LC-NMR can provide critical insights into the reaction kinetics and mechanism. By continuously flowing the reaction mixture through the NMR spectrometer, it is possible to acquire spectra at regular intervals without the need for quenching the reaction and isolating the components. This non-invasive monitoring allows for a dynamic view of the reaction progress.

The formation of the amide bond in this compound can be followed by observing the changes in the chemical shifts of specific protons in the starting materials and the product. For example, the protons adjacent to the nitrogen atom in 3-methylbutan-2-amine will experience a significant downfield shift upon acylation. Similarly, the appearance of the characteristic amide N-H proton signal can be monitored.

The following interactive data table presents hypothetical ¹H NMR data that could be obtained from the in situ monitoring of the reaction between 3-methylbutan-2-amine and chloroacetyl chloride. The changes in the chemical shifts of key protons provide a clear indication of the conversion of starting materials to the final product.

Interactive Data Table: Hypothetical ¹H NMR Data for In Situ Monitoring of this compound Synthesis

| Time (min) | Chemical Shift of -CH-NH₂ (ppm) (in 3-methylbutan-2-amine) | Chemical Shift of -CH-NH- (ppm) (in product) | Integration of Amide N-H Proton |

| 0 | 2.85 | - | 0 |

| 15 | 2.85 (decreasing) | 4.10 (appearing) | 0.25 |

| 30 | 2.85 (decreasing) | 4.10 | 0.50 |

| 60 | - | 4.10 | 0.95 |

| 120 | - | 4.10 | 1.00 |

This real-time data allows chemists to determine the optimal reaction time and to identify the presence of any stable intermediates, which is crucial for a comprehensive understanding and control of the synthetic process. researchgate.net

Future Research Directions and Emerging Applications of 2 Chloro N 3 Methylbutan 2 Yl Acetamide in Chemical Science

Exploration of 2-chloro-N-(3-methylbutan-2-yl)acetamide as a Precursor for Novel Chemical Entities

The primary value of this compound in synthetic chemistry lies in its potential as a precursor for a wide array of novel molecules. The electrophilic carbon adjacent to the chlorine atom is highly susceptible to attack by various nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to new chemical entities with potentially unique properties.

Research on analogous N-aryl and N-alkyl chloroacetamides has demonstrated their successful reaction with oxygen, nitrogen, and sulfur nucleophiles to form new C-O, C-N, and C-S bonds, respectively. researchgate.netekb.eg This established reactivity suggests that this compound could be employed in similar transformations. For instance, reaction with phenols or alkoxides could yield valuable ether derivatives, while reactions with amines or thiols could produce substituted glycine (B1666218) amides and thioethers. These products can serve as intermediates for more complex molecules, including various heterocyclic compounds like thiazolidinones or β-lactams, which are known for their pharmacological importance. researchgate.net

The bulky 3-methylbutan-2-yl group attached to the nitrogen atom could introduce interesting steric and electronic effects, potentially influencing reaction rates and the stability of the resulting products. This unique structural feature makes it a valuable candidate for creating libraries of novel compounds for screening in drug discovery and materials science. nbinno.com

Below is a table outlining potential synthetic transformations for this compound.

| Nucleophile Type | Reagent Example | Potential Product Class |

| Oxygen | Sodium Phenoxide | Aryl Glycine Ether Amide |

| Nitrogen | Phthalimide Potassium | Substituted Glycine Amide |

| Sulfur | Sodium Thiophenolate | Thioether |

| Carbon | Sodium Cyanide | Cyanoacetamide Derivative |

| Cyclization | Thiourea | 2-Iminothiazolidin-4-one |

Development of New Synthetic Methodologies Utilizing this compound as a Building Block

Beyond serving as a simple precursor, this compound could be instrumental in the development of novel synthetic methodologies. Its structure is well-suited for use in multi-component reactions, where its bifunctional nature (electrophilic center and amide group) can be exploited to construct complex molecules in a single step.

For example, methodologies involving transition-metal catalysis could be explored to activate the C-Cl bond for cross-coupling reactions. This would represent a significant advancement, as it would allow for the formation of C-C bonds, dramatically increasing the molecular complexity and diversity of accessible compounds.

Furthermore, the development of stereoselective reactions using this building block is a promising area. The chiral center in the N-alkyl group could be used to direct the stereochemical outcome of reactions, providing a route to enantiomerically pure compounds. This is particularly relevant in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Integration of this compound Research into Broader Academic Fields

The potential applications of this compound and its derivatives extend beyond synthetic chemistry into several interdisciplinary fields.

Agricultural Science: Chloroacetamides are one of the most widely used classes of herbicides globally. nih.gov Their mechanism of action typically involves the inhibition of very-long-chain fatty acid synthesis in plants. Given its structural similarity to commercial herbicides, this compound could be investigated for its herbicidal properties. Research in this area would involve screening for activity against various weed species and studying its environmental fate and toxicology profile.

Medicinal Chemistry: Derivatives of chloroacetamides have shown a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. nih.govijpsr.infoscielo.org.za For instance, certain derivatives have demonstrated potent activity against multi-resistant Fusarium strains and various species of Candida and dermatophytes. nih.govnih.gov Therefore, synthesizing a library of compounds from this compound for biological screening is a logical and promising direction for future research.

Materials Science: The amide functional group is known for its ability to form strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. Derivatives of this compound could be explored as building blocks for novel polymers, gels, or liquid crystals. The specific alkyl substituent may impart unique solubility and thermal properties to these materials.

| Academic Field | Potential Application of this compound & Derivatives |

| Agricultural Science | Development of new herbicides. |

| Medicinal Chemistry | Synthesis of novel antifungal, antibacterial, or anticancer agents. nih.govijpsr.info |

| Materials Science | Creation of functional polymers or self-assembling materials. |

Challenges and Opportunities in Advancing Fundamental Research on Chloroacetamide Compounds

Advancing the fundamental research on the chloroacetamide class of compounds, including this compound, presents both challenges and significant opportunities.

Challenges:

Toxicity and Environmental Impact: A primary challenge associated with chloroacetamide herbicides is their potential environmental persistence and non-target toxicity. ontosight.ai Future research must focus on designing derivatives with improved biodegradability and higher selectivity to minimize ecological disruption.

Synthetic Selectivity: While the C-Cl bond is reactive, achieving high selectivity in reactions can be challenging, especially in complex molecules with multiple reactive sites. Developing more refined and selective synthetic methods is crucial.

Understanding Structure-Activity Relationships: For applications in medicine and agriculture, a deep understanding of how the molecular structure relates to biological activity is necessary. This requires extensive screening and computational modeling, which can be resource-intensive.

Opportunities:

Discovery of Novel Bioactivities: The vast chemical space accessible from chloroacetamide precursors remains largely unexplored. There is a significant opportunity to discover new compounds with unique biological activities for therapeutic or agricultural use. nih.govekb.eg

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes for chloroacetamide derivatives is a major opportunity. This includes using greener solvents, catalytic methods to reduce waste, and designing more biodegradable end-products.

Interdisciplinary Collaboration: The diverse potential of chloroacetamide compounds provides a fertile ground for collaboration between synthetic chemists, biologists, toxicologists, and materials scientists. Such collaborations are essential to fully realize the potential of this versatile class of molecules and address the associated challenges effectively.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(3-methylbutan-2-yl)acetamide, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves nucleophilic substitution between 3-methylbutan-2-amine and chloroacetyl chloride. Key parameters include:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane or THF) to minimize side reactions .

- Temperature control : Maintain 0–5°C during reagent addition to suppress hydrolysis of chloroacetyl chloride .

- Stoichiometry : A 1:1.2 molar ratio of amine to chloroacetyl chloride ensures complete conversion, as excess amine can act as a base to neutralize HCl byproducts .

- Workup : Purification via recrystallization (ethanol/water mixtures) yields >85% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Answer: A multi-technique approach is recommended:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during synthesis .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

- Toxicity assessment : Assume acute toxicity (LD₅₀ ~200 mg/kg in rats) based on structurally similar chloroacetamides until compound-specific data is available .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : Intermolecular N-H⋯O interactions (2.8–3.0 Å) stabilize the crystal lattice, favoring a planar amide group .

- Chlorine orientation : The Cl atom adopts a gauche conformation relative to the carbonyl group, minimizing steric clashes with the branched alkyl chain .

- Software tools : Refine data using SHELXL (anisotropic displacement parameters) and visualize with WinGX/ORTEP .

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.2 Å, b=12.3 Å, c=10.5 Å |

| Z | 4 |

| R-factor | <0.05 |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer: Modify the following regions systematically:

- Alkyl chain branching : Replace 3-methylbutan-2-yl with cyclopropyl or tert-butyl groups to evaluate steric effects on target binding .

- Chlorine substitution : Compare bioactivity of Cl vs. F or Br analogs to assess electronic contributions .

- Amide linkage : Introduce thiourea or sulfonamide groups to modulate hydrogen-bonding capacity .

- Biological assays : Test derivatives against Klebsiella pneumoniae (MIC assays) and human cell lines (MTT cytotoxicity) .

Q. How should researchers address contradictions in reported biological activity data for chloroacetamide analogs?

Answer: Common discrepancies arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC determination) to ensure reproducibility .

- Compound purity : Validate samples via HPLC (>95% purity) to exclude confounding effects from impurities .

- Mechanistic context : Use molecular docking (AutoDock Vina) to correlate activity with target binding (e.g., bacterial enoyl-ACP reductase) .

- Data normalization : Express results relative to positive controls (e.g., ciprofloxacin) and solvent-only baselines .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.